Cas no 61630-25-9 (2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester)

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester is a specialized acrylate ester monomer featuring a phenoxyethoxyethyl side chain. This structure imparts unique solubility and reactivity characteristics, making it suitable for applications in polymer synthesis, particularly in UV-curable coatings, adhesives, and specialty resins. The ether and ester functionalities enhance compatibility with polar solvents and improve flexibility in copolymer systems. Its acrylate group enables rapid polymerization under UV or radical initiation, contributing to efficient crosslinking. The compound’s balanced hydrophilicity and hydrophobicity make it valuable in formulations requiring tailored adhesion and film-forming properties. Careful handling is recommended due to its potential skin and eye irritation.
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester structure
61630-25-9 structure
Product Name:2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
CAS No:61630-25-9
MF:C13H16O4
MW:236.263744354248
CID:2714591
PubChem ID:4418430
Update Time:2025-05-19

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester Chemical and Physical Properties

Names and Identifiers

    • DTXSID601338159
    • F88804
    • 2-(2-phenoxyethoxy)ethyl acrylate
    • SCHEMBL181508
    • NS00129745
    • 61630-25-9
    • 2-(2-Phenoxyethoxy)ethyl 2-propenoate
    • QFNYOIKHNYCFRG-UHFFFAOYSA-N
    • 2-(2-phenoxyethoxy)ethyl Prop-2-enoate
    • AS-84872
    • 2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
    • Inchi: 1S/C13H16O4/c1-2-13(14)17-11-9-15-8-10-16-12-6-4-3-5-7-12/h2-7H,1,8-11H2
    • InChI Key: QFNYOIKHNYCFRG-UHFFFAOYSA-N
    • SMILES: O(CCOC(C=C)=O)CCOC1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.10485899g/mol
  • Monoisotopic Mass: 236.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 9
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 44.8Ų

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1244771-100mg
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
61630-25-9 95%
100mg
$430 2024-06-05
1PlusChem
1P01WUU4-100mg
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
61630-25-9 95%
100mg
$443.00 2024-04-22
Aaron
AR01WV2G-100mg
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
61630-25-9 95%
100mg
$433.00 2023-12-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1827906-100mg
2-Propenoic Acid, 2-(2-phenoxyethoxy)ethyl ester
61630-25-9 98%
100mg
¥3500.00 2024-05-06
eNovation Chemicals LLC
Y1244771-100mg
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
61630-25-9 95%
100mg
$430 2025-02-21
eNovation Chemicals LLC
Y1244771-100mg
2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester
61630-25-9 95%
100mg
$430 2025-02-18

Additional information on 2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester

Introduction to 2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester (CAS No: 61630-25-9)

2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester, identified by its Chemical Abstracts Service (CAS) number 61630-25-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative, featuring a conjugated system of a vinyl group and an alkoxyethoxy side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of this compound consists of a propenoic acid core, which is a derivative of acrylic acid, linked to an ethoxyethoxy group via an ester bond. The presence of the phenoxyethoxy moiety introduces hydrophilicity and potential for further functionalization, making it a versatile building block in medicinal chemistry. The conjugation between the double bond and the aromatic ring system suggests potential electronic delocalization, which could influence its reactivity and interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. Specifically, derivatives of acrylic acid esters have been investigated for their roles in modulating biological pathways associated with inflammation, pain perception, and neurodegenerative diseases. The 2-(2-phenoxyethoxy)ethyl ester moiety, in particular, has been studied for its ability to enhance membrane permeability and improve drug delivery profiles.

One of the most compelling aspects of CAS No 61630-25-9 is its utility as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop analogs with enhanced binding affinity to specific enzymes or receptors. For instance, modifications to the phenoxyethoxy group have been shown to fine-tune pharmacokinetic properties, such as solubility and metabolic stability. These advancements are particularly relevant in the context of drug discovery pipelines targeting central nervous system disorders.

The synthesis of 2-propenoic acid, 2-(2-phenoxyethoxy)ethyl ester typically involves the condensation of acrylic acid derivatives with ethylene oxide followed by etherification. This multi-step process highlights the compound's synthetic accessibility while maintaining high purity standards essential for pharmaceutical applications. Recent improvements in catalytic systems have further optimized yield and reduced byproduct formation, making large-scale production more feasible.

From a biological perspective, the compound's interaction with cellular machinery remains an area of active investigation. Preliminary studies suggest that derivatives of this structure may exhibit inhibitory effects on certain kinases or ion channels implicated in pathophysiological conditions. The phenolic oxygen atoms within the phenoxyethoxy group are particularly noteworthy for their potential hydrogen bonding interactions with biological targets, which could be exploited to enhance binding specificity.

The pharmaceutical industry has taken notice of these promising attributes. Several academic groups and biotechnology companies are currently exploring CAS No 61630-25-9 as a scaffold for next-generation therapeutics. Its ability to serve as a cross-coupling partner in palladium-catalyzed reactions further expands its synthetic utility, enabling the introduction of diverse functional groups without compromising structural integrity.

In conclusion, 2-propenoic acid, 2-(2-phenoxyethoxy)ethyl ester represents a significant advancement in medicinal chemistry due to its unique structural features and versatile reactivity. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments for human diseases. The ongoing exploration of its pharmacological properties underscores its importance as a chemical entity worthy of further study and commercialization.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd